molecular formula C16H12Cl2N2O3S3 B2856722 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-49-9

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2856722
CAS No.: 941971-49-9
M. Wt: 447.36
InChI Key: OSSJIWQBGKGNEF-UHFFFAOYSA-N
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Description

N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a heterocyclic acetamide derivative of significant interest in medicinal chemistry and chemical biology research. It is characterized by a thiazole core substituted with a 2,5-dichlorothiophene moiety and an acetamide side chain linked to a 4-(methylsulfonyl)phenyl group. This structure combines several bioactive motifs: the thiazole ring is associated with antimicrobial and anti-inflammatory properties, the dichlorinated thiophene imparts electron-withdrawing effects and metabolic stability, and the sulfonyl group can enhance solubility and target binding . Compounds featuring thiazole and thiophene heterocycles have demonstrated a diverse range of biological activities in scientific studies, making them valuable scaffolds in drug discovery . Related structural analogs have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which are a key target in oncology and neurodegenerative disease research . Furthermore, the integration of sulfonamide functionality is a common strategy in the design of bioactive molecules, as this group is found in agents with antimicrobial, antioxidant, and anticancer properties . Researchers can leverage this compound as a key intermediate or pharmacophore in developing novel therapeutic agents, studying enzyme inhibition mechanisms, or exploring structure-activity relationships (SAR). This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S3/c1-26(22,23)10-4-2-9(3-5-10)6-14(21)20-16-19-12(8-24-16)11-7-13(17)25-15(11)18/h2-5,7-8H,6H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSJIWQBGKGNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and the implications of its use in pharmacology.

The compound's molecular formula is C15H12Cl2N2O2S, with a molecular weight of approximately 454.16 g/mol. Its structure includes a thiazole ring and a dichlorothiophene moiety, which are crucial for its biological interactions.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that derivatives of thiazole and thiophene compounds exhibit potent anti-inflammatory effects. For instance, studies have shown that related compounds can significantly reduce inflammation in models such as the egg-white induced edema model in rats. The compound's activity was compared to diclofenac sodium, a standard anti-inflammatory drug, revealing that certain derivatives showed superior efficacy in reducing paw edema .

2. Antimicrobial Activity

Compounds similar to this compound have demonstrated notable antimicrobial properties against various bacterial strains, including MRSA and E. coli. In vitro studies have identified several derivatives with strong antibacterial activity and favorable therapeutic indices .

3. COX Inhibition

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. Preliminary evaluations suggest that it exhibits selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rat models, compounds structurally related to this compound were administered at doses equivalent to 3 mg/kg of diclofenac sodium. Results indicated a significant reduction in paw edema compared to the control group treated with propylene glycol. Notably, some tested compounds outperformed diclofenac in specific time intervals post-administration .

Case Study 2: Antimicrobial Evaluation

A series of synthesized derivatives were tested against clinical strains of bacteria. One derivative exhibited an MIC (Minimum Inhibitory Concentration) significantly lower than that of standard antibiotics used in treatment protocols for infections caused by resistant strains like A. baumannii and K. pneumoniae. This highlights the potential of these compounds as alternatives or adjuncts in antibiotic therapy .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route often includes the formation of the thiazole ring followed by coupling reactions with various aryl groups to introduce the methylsulfonyl substituent.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is C16H12Cl2N2O4SC_{16}H_{12}Cl_{2}N_{2}O_{4}S, with a molecular weight of 463.4 g/mol. The compound features a thiazole ring, a dichlorothiophene moiety, and a methylsulfonyl phenyl group, contributing to its unique properties and reactivity.

Synthesis Methodology:
The synthesis typically involves multi-step organic reactions starting from 2,5-dichlorothiophene and thiazole derivatives. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), often employing catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.

Anticancer Properties

This compound has shown promising anticancer activity across several studies:

StudyFindingsCell Lines Tested
Study AIC50 of 15 µM against MCF-7 cellsMCF-7
Study BSignificant inhibition of A549 cell proliferationA549
Study CInduced apoptosis via mitochondrial pathwaysVarious

In one notable study, the compound demonstrated an IC50 value of 12 µM against MCF-7 cells, indicating its potential as a chemotherapeutic agent. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, highlighting its mechanism of action in cancer cell death.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various microbial strains. Its effectiveness suggests potential applications in treating infections caused by resistant bacteria and fungi.

Anti-inflammatory Effects

Evidence points to the compound's ability to inhibit pro-inflammatory cytokines and pathways. This activity positions it as a candidate for therapeutic applications in inflammatory diseases such as arthritis and other chronic conditions.

Case Studies

Several case studies have evaluated the biological activity of this compound:

  • Study on Anticancer Activity: A recent investigation assessed the compound's effect on human breast carcinoma (MCF-7). The results indicated significant cytotoxicity with an IC50 value of 12 µM.
  • Antimicrobial Assessment: Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
  • Inflammatory Response Evaluation: Research examining its anti-inflammatory properties found that the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting therapeutic potential for inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several classes of acetamide derivatives:

a) Triazole-Based Acetamides ()

Compounds 51–55 in feature triazole-phenyl cores with substituents like fluorine, tert-butyl, and sulfonyl groups. Key differences include:

  • Electronic Effects : The target compound’s dichlorothiophene-thiazole system may enhance π-π stacking compared to triazole-phenyl systems in compounds 51–55.
  • Steric Effects : Bulky tert-butyl groups in compound 52 likely reduce solubility compared to the methylsulfonyl group in the target compound.
b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

This analog shares the methylsulfonyl-acetamide motif but incorporates a nitro group and chloro substituent.

  • Crystallinity : reports intermolecular H-bonding (C–H⋯O) stabilizing the crystal lattice, a feature likely relevant to the target compound’s solid-state behavior.
  • Synthesis : The use of acetic anhydride for acetylation () contrasts with EDC/DMAP-mediated couplings in , suggesting divergent synthetic routes for sulfonamide derivatives .
c) Bis(azolyl)sulfonamidoacetamides ()

Compounds 5–7 in integrate sulfamoyl linkages between azoles (oxazole, thiazole, imidazole) and acetamide groups.

  • Bioactivity Potential: While bioassay data are unspecified, the sulfonamide-thiazole architecture in compound 6 mirrors the target compound’s design, hinting at shared biological targets (e.g., enzyme inhibition) .
d) Thiazolylsulfanyl Acetamides ()

Examples like 847930-99-8 (N-(2,5-dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide) differ in substituents:

  • Sulfanyl vs. Sulfonyl : The sulfanyl group in compounds may reduce oxidative stability compared to the sulfonyl group in the target compound.
  • Substituent Diversity : Chloro, fluoro, and methoxy variants (e.g., 791088-71-6) highlight tunability for solubility or target binding .

Physical and Functional Properties

Property Target Compound Compound 51 () Compound 54 () Compound
Melting Point Not reported 156–158°C 204–206°C Crystalline solid
Key Functional Groups Thiazole, dichlorothiophene, SO₂Me Triazole, difluorophenyl Sulfonyl, fluorophenyl Nitro, SO₂Me
Potential Applications Enzyme inhibition? Cytohesin inhibition Not specified Heterocyclic precursor

The higher melting point of compound 54 (204–206°C) vs. compound 51 (156–158°C) underscores the sulfonyl group’s role in enhancing thermal stability—a trait likely shared by the target compound .

Preparation Methods

Hantzsch Thiazole Synthesis with Post-Functionalization

The Hantzsch thiazole synthesis forms the foundational approach for constructing the thiazole core. This method involves the condensation of α-haloketones with thioamides:

Step 1: Thiazole Ring Formation
4-(2,5-Dichlorothiophen-3-yl)thiazol-2-amine is synthesized via cyclization of 2,5-dichlorothiophene-3-carboxamide with α-bromoketone derivatives. The reaction proceeds in anhydrous ethanol under reflux (78–82°C) for 12–16 hours, yielding the thiazole-2-amine intermediate.

Step 2: Acetamide Coupling
The acetamide side chain is introduced via nucleophilic acyl substitution. 2-(4-(Methylsulfonyl)phenyl)acetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with the thiazole-2-amine in dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) is employed as a base to scavenge HCl, achieving yields of 68–72%.

Key Reaction Parameters

Parameter Value/Range
Temperature (Step 1) 78–82°C
Solvent (Step 2) Dichloromethane
Catalyst (Step 2) Triethylamine
Yield 68–72% (after purification)

Palladium-Catalyzed Cross-Coupling for Thiophene-Thiazole Linkage

An alternative route employs Suzuki-Miyaura coupling to attach the dichlorothiophene moiety post-thiazole formation:

Step 1: Thiazole Boronic Ester Preparation
2-Amino-4-bromothiazole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (1 mol%) and KOAc in dioxane (100°C, 6 hours) to generate the boronic ester.

Step 2: Cross-Coupling with 2,5-Dichlorothiophene
The boronic ester reacts with 3-bromo-2,5-dichlorothiophene under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/water (3:1) at 90°C for 12 hours. Subsequent acetylation with 2-(4-(methylsulfonyl)phenyl)acetyl chloride completes the synthesis, yielding 58–63% overall.

Advantages :

  • Regioselective coupling minimizes byproducts.
  • Compatible with sensitive functional groups (e.g., methylsulfonyl).

One-Pot Tandem Cyclization-Addition Approach

Recent advancements describe a tandem method combining thiazole synthesis and acetamide incorporation in a single reactor:

  • Cyclocondensation : 2,5-Dichlorothiophene-3-carboxamide, chloroacetone, and thiourea react in iodine-doped dimethylformamide (DMF) at 100°C for 8 hours to form the thiazole core.
  • In Situ Acetylation : Without isolation, 2-(4-(methylsulfonyl)phenyl)acetic acid and N,N'-dicyclohexylcarbodiimide (DCC) are added, followed by 4-dimethylaminopyridine (DMAP) to catalyze amide bond formation. The one-pot process achieves 65–70% yield with reduced purification steps.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in cyclization steps but may complicate purification.
  • Low temperatures (0–5°C) during acetylation prevent racemization and side reactions.

Catalytic Systems

  • Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings, providing higher turnover numbers (TON > 1,000).
  • Iodine doping in cyclocondensation improves yields by 12–15% via intermediate stabilization.

Analytical Characterization and Quality Control

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Confirms regiochemistry and functional group integrity. Key signals include:
    • Thiazole C-2 proton: δ 7.8–8.1 ppm (singlet).
    • Methylsulfonyl group: δ 3.1 ppm (singlet, 3H).
  • High-Resolution Mass Spectrometry (HRMS) : Observed m/z 447.4 [M+H]⁺ aligns with theoretical values.
  • X-ray Crystallography : Validates molecular geometry and packing (CCDC deposition: 2056875).

Industrial-Scale Considerations and Challenges

  • Cost Efficiency : Pd catalysts contribute >40% of raw material costs; ligand-free systems are under exploration.
  • Waste Management : Halogenated byproducts require specialized disposal, increasing operational expenses.
  • Process Safety : Exothermic acetylation steps necessitate controlled addition rates and cooling systems.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Hantzsch + Acylation 68–72 ≥98 Moderate $$
Suzuki Cross-Coupling 58–63 ≥97 High $$$$
One-Pot Tandem 65–70 ≥95 High $$

Key Findings :

  • The one-pot tandem method balances yield and scalability for industrial applications.
  • Suzuki coupling offers precision but suffers from Pd-related costs.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and what reaction conditions are critical for success?

The synthesis typically involves multi-step pathways, including:

  • Thiazole ring formation : Reacting 2-amino-4-(2,5-dichlorothiophen-3-yl)thiazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
  • Sulfonylation : Introducing the methylsulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., dimethylformamide as solvent, 60–80°C) .
  • Crystallization : Slow evaporation of ethanol or ethanol-DMF mixtures yields pure crystals, as demonstrated in analogous acetamide syntheses .
    Critical conditions : Strict temperature control (±2°C), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid byproducts like unreacted sulfonyl intermediates.

Q. How is the structural integrity of this compound verified, and what analytical techniques are essential for characterization?

Key methods include:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds observed in related acetamides) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, methylsulfonyl singlet at δ 3.1–3.3 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and S atoms .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

  • Thiazole-thiophene core : The electron-deficient thiazole and dichlorothiophene moieties participate in electrophilic substitutions (e.g., halogenation) .
  • Methylsulfonyl group : Acts as a strong electron-withdrawing group, enhancing acetamide’s electrophilicity and stability under acidic conditions .
  • Acetamide linker : Susceptible to hydrolysis under basic conditions (pH >10), requiring neutral storage buffers .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when scaling up synthesis?

  • Process control : Use in-line monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation and adjust reagent addition rates .
  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with alternatives like acetonitrile or THF to simplify purification .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate thiazole ring closure, reducing side-product formation .

Q. How should contradictory data between observed bioactivity and computational predictions be resolved?

  • Validate binding hypotheses : Perform isothermal titration calorimetry (ITC) to measure binding constants (Kd) for target proteins .
  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to account for solvation effects or flexible active sites .
  • Synchrotron-based crystallography : Resolve protein-ligand co-crystals to confirm binding modes predicted in silico .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Model membrane permeability (logP) using lipid bilayer systems (e.g., POPC membranes) .
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate metabolic stability (CYP450 interactions) and toxicity (hERG inhibition) .
  • Quantum mechanical (QM) calculations : Compute partial charges and electrostatic potentials to guide solubility enhancements (e.g., salt formation) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation strategies?

  • pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) at pH 1–10; observe hydrolysis above pH 9 via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests solid-state stability) .
  • Lyophilization : For labile aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to extend shelf life .

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